
2-Amino-4-bromo-6-fluorobenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-bromo-6-fluorobenzyl alcohol is an organic compound with the molecular formula C7H7BrFNO It is a benzyl alcohol derivative that contains amino, bromo, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-6-fluorobenzyl alcohol can be achieved through several methods. One common approach involves the bromination and fluorination of benzyl alcohol derivatives. The amino group can be introduced through nucleophilic substitution reactions. The typical reaction conditions include the use of bromine and fluorine sources, such as bromine and hydrogen fluoride, under controlled temperatures and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-6-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromo or fluoro substituents.
Substitution: The amino, bromo, and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 2-Amino-4-bromo-6-fluorobenzaldehyde or 2-Amino-4-bromo-6-fluorobenzoic acid.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Amino-4-bromo-6-fluorobenzyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-6-fluorobenzyl alcohol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromo-6-chlorobenzyl alcohol
- 2-Amino-4-bromo-6-iodobenzyl alcohol
- 2-Amino-4-chloro-6-fluorobenzyl alcohol
Uniqueness
2-Amino-4-bromo-6-fluorobenzyl alcohol is unique due to the presence of both bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
(2-amino-4-bromo-6-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3,10H2 |
InChI Key |
JNRBTKDQUPWTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)CO)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



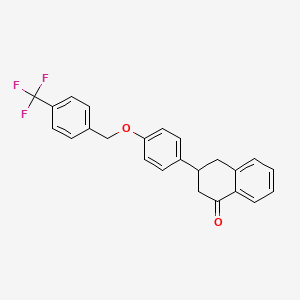
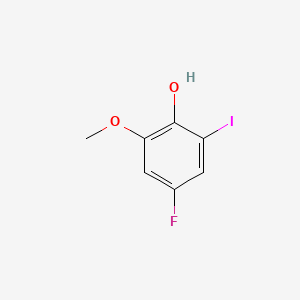
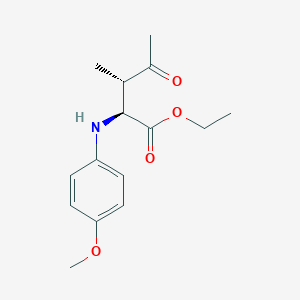
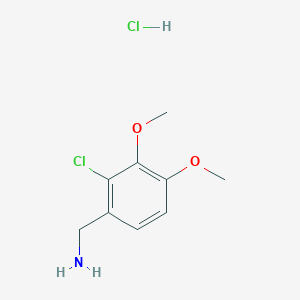
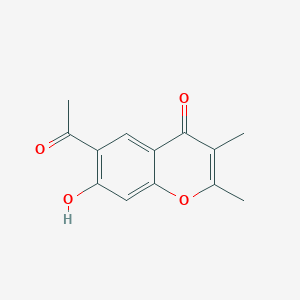
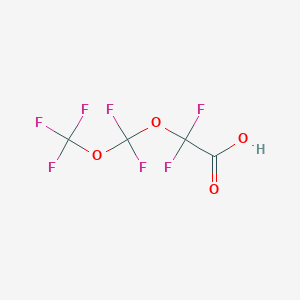
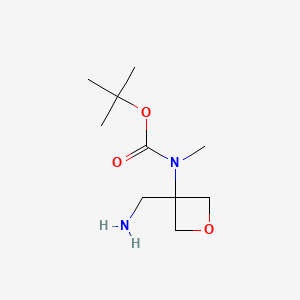
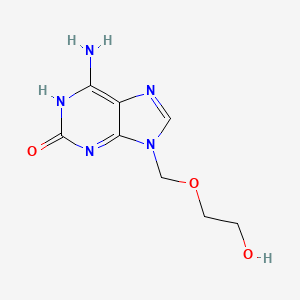


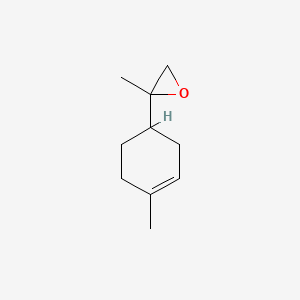
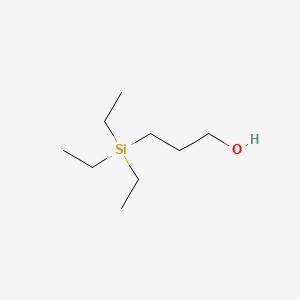
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)
